molecular formula C15H17NO4S B14193176 4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide CAS No. 919486-81-0

4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B14193176
CAS No.: 919486-81-0
M. Wt: 307.4 g/mol
InChI Key: QRZPAQSXCSGWOF-UHFFFAOYSA-N
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Description

“4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with hydroxy and sulfonamide groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” typically involves the following steps:

    Starting Materials: The synthesis begins with benzene derivatives such as 4-hydroxybenzene and 4-hydroxyphenyl.

    Substitution: The isopropyl group is introduced through substitution reactions, often using isopropyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent product yield. The reaction conditions are optimized to maximize the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy groups can undergo oxidation to form quinones.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nitrating agents.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic reactions.

    Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes.

    Biochemical Studies: Used in studies to understand biochemical pathways.

Medicine

    Antibiotics: Potential use as an antibiotic due to its sulfonamide group.

    Drug Development: Investigated for its potential therapeutic properties.

Industry

    Dyes and Pigments: Used in the production of dyes and pigments.

    Polymers: Intermediate in the synthesis of specialty polymers.

Mechanism of Action

The mechanism of action of “4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the synthesis of folic acid in bacteria, thereby exerting its antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with similar antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

Uniqueness

“4-Hydroxy-N-(4-hydroxyphenyl)-N-(propan-2-yl)benzene-1-sulfonamide” is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other sulfonamides.

Properties

CAS No.

919486-81-0

Molecular Formula

C15H17NO4S

Molecular Weight

307.4 g/mol

IUPAC Name

4-hydroxy-N-(4-hydroxyphenyl)-N-propan-2-ylbenzenesulfonamide

InChI

InChI=1S/C15H17NO4S/c1-11(2)16(12-3-5-13(17)6-4-12)21(19,20)15-9-7-14(18)8-10-15/h3-11,17-18H,1-2H3

InChI Key

QRZPAQSXCSGWOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=CC=C(C=C1)O)S(=O)(=O)C2=CC=C(C=C2)O

Origin of Product

United States

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